6-Hydroxy Ondansetron

Description

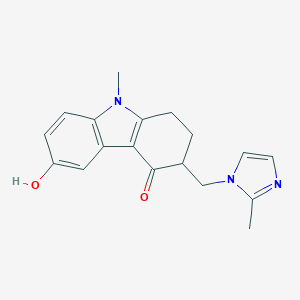

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMFEGYKXLPLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603018 | |

| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110708-17-3 | |

| Record name | 1,2,3,9-Tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110708-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110708173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5DG1282Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 6-Hydroxy Ondansetron

Foreword for the Research Professional

In the landscape of drug development, the characterization of a parent drug is merely the prologue. The full narrative of its in-vivo journey, efficacy, and safety is deeply entwined with the pharmacological activities of its metabolites. Ondansetron, a cornerstone of antiemetic therapy, is no exception. While extensive research has elucidated the potent 5-HT₃ receptor antagonism of the parent compound, its metabolic fate yields several derivatives, including 6-Hydroxy Ondansetron.

This guide moves beyond a cursory acknowledgment of this metabolite. It is structured to provide the practicing researcher with a comprehensive framework for understanding and, more importantly, investigating the biological activity of this compound. We will delve into its metabolic origins, the core principles of its pharmacological assessment, and the detailed experimental workflows required for its characterization. This document is designed not as a static review but as a practical manual, blending established knowledge with the causal logic behind the scientific methodologies essential for a thorough drug development program.

Metabolic Pathway of Ondansetron: The Genesis of this compound

Ondansetron undergoes extensive hepatic metabolism, with over 95% of its clearance attributed to this route.[1] The primary metabolic transformation is oxidation via the cytochrome P450 (CYP) enzyme system.[2] Multiple CYP isozymes, including CYP1A2, CYP2D6, and CYP3A4, are involved in the hydroxylation of ondansetron's indole ring.[2][3] This process yields three main hydroxylated metabolites: 7-hydroxyondansetron, 8-hydroxyondansetron, and, to a lesser extent, 6-hydroxyondansetron.[3][4]

Following this initial Phase I hydroxylation, the metabolites are rapidly conjugated with glucuronic acid or sulfate in Phase II metabolism, forming inactive compounds that are then excreted.[1][3] While 7- and 8-hydroxyondansetron are the predominant hydroxylated metabolites found in serum,[3] a complete pharmacological picture requires the characterization of all metabolic products, including the 6-hydroxy derivative.

Figure 1: Metabolic pathway of Ondansetron.

Pharmacological Activity at the 5-HT₃ Receptor

The antiemetic effect of ondansetron is mediated through potent and selective antagonism of the serotonin 5-HT₃ receptor, a ligand-gated ion channel.[4] A crucial question for drug development is whether metabolites retain affinity for the primary target. Although the hydroxylated metabolites of ondansetron are generally considered to contribute little to the overall activity of the parent drug due to low plasma concentrations and rapid conjugation,[1][2] direct assessment is a requisite for a comprehensive safety and activity profile.

Receptor Binding Affinity

The initial step in characterizing a metabolite's activity is to determine its affinity for the target receptor. This is quantified by the inhibition constant (Kᵢ), a measure of the concentration required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Kᵢ value signifies higher binding affinity.

Hypothetical Binding Affinity Data

The table below presents a hypothetical comparison of binding affinities for the human 5-HT₃ receptor, illustrating the expected outcome based on existing literature that suggests low activity for the metabolites.

| Compound | Receptor Source | Radioligand | Kᵢ (nM) (Hypothetical) |

| Ondansetron | HEK293 cells expressing h5-HT₃A | [³H]Granisetron | 1 - 10 |

| This compound | HEK293 cells expressing h5-HT₃A | [³H]Granisetron | > 1000 |

Functional Antagonism

High binding affinity does not always equate to functional activity. Therefore, the next critical step is to evaluate the compound's ability to inhibit receptor function in a cell-based assay. For a 5-HT₃ antagonist, this involves measuring its ability to block serotonin-induced activation of the ion channel. The potency of this antagonism is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Functional Potency Data

This table illustrates the expected functional potency of this compound in a calcium influx assay, a common method for measuring the activity of ligand-gated ion channels like the 5-HT₃ receptor.

| Compound | Agonist | Agonist Concentration | IC₅₀ (nM) (Hypothetical) |

| Ondansetron | Serotonin (5-HT) | EC₈₀ | 5 - 15 |

| This compound | Serotonin (5-HT) | EC₈₀ | > 5000 |

Experimental Protocols for Biological Characterization

To ensure scientific integrity, all protocols must be self-validating. The following sections provide detailed, field-proven methodologies for determining the binding affinity and functional potency of a test compound like this compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₃ receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₃A receptor.

-

Radioligand: [³H]Granisetron (a high-affinity 5-HT₃ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled 5-HT₃ antagonist (e.g., 10 µM Tropisetron).

-

Test Compound: this compound, serially diluted.

-

Reference Compound: Ondansetron, serially diluted.

-

96-well plates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound (this compound) and the reference compound (Ondansetron) in assay buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate dilution of the test or reference compound.

-

50 µL of [³H]Granisetron (at a final concentration near its Kₔ value).

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol: Cell-Based Calcium Influx Functional Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit serotonin-induced calcium influx.

Materials:

-

HEK293 cells stably co-expressing the human 5-HT₃A receptor and a calcium-activated photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound, serially diluted.

-

Reference Compound: Ondansetron, serially diluted.

-

384-well black, clear-bottom plates.

-

A plate reader capable of measuring luminescence or fluorescence (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed the HEK293 cells into 384-well plates and grow overnight to form a confluent monolayer.

-

Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with Fluo-4 AM according to the manufacturer's protocol.

-

Compound Addition: Add serial dilutions of the test compound (this compound) or reference compound (Ondansetron) to the wells. Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

-

Agonist Challenge: Place the plate in the plate reader. Initiate reading and then add a pre-determined concentration of serotonin (typically an EC₈₀ concentration, which gives 80% of the maximal response) to all wells simultaneously using the instrument's fluidics.

-

Signal Detection: Measure the resulting change in luminescence or fluorescence over time (typically 60-120 seconds). The signal corresponds to the influx of calcium through the activated 5-HT₃ channels.

-

Data Analysis:

-

Determine the peak response for each well.

-

Normalize the data: Set the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC₅₀ value.

-

Off-Target Activity and Selectivity

A comprehensive biological profile requires an assessment of a compound's selectivity. While this compound is structurally related to a highly selective parent drug, it is crucial to screen it against a panel of other receptors, ion channels, and enzymes to identify any potential off-target liabilities. This is typically performed using commercially available selectivity panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). Any identified "hits" would then be followed up with full concentration-response curves to determine potency. Given the known pharmacology of ondansetron, particular attention might be paid to other serotonin receptors, dopamine receptors, and cardiac ion channels (like hERG).

Conclusion

The available evidence strongly suggests that this compound, as a minor and rapidly conjugated metabolite of ondansetron, is unlikely to contribute significantly to the parent drug's potent antiemetic activity.[1][2] Its biological activity is presumed to be negligible at the physiological concentrations achieved in vivo.

However, this guide underscores a fundamental principle of modern drug development: presumption is not a substitute for empirical data. The robust, validated protocols detailed herein provide the necessary tools for the definitive characterization of this compound's biological activity. By systematically evaluating its receptor binding affinity, functional antagonism, and off-target selectivity, researchers can ensure a complete understanding of the entire pharmacological profile of ondansetron and its metabolites, reinforcing the foundation of its safe and effective clinical use.

References

-

Dixon, C. M., et al. (1995). Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans. Drug Metabolism and Disposition. [Link]

-

Fischer, V., et al. (1994). The polymorphic cytochrome P-4502D6 is involved in the metabolism of both 5-hydroxytryptamine antagonists, tropisetron and ondansetron. Drug Metabolism and Disposition. [Link]

-

PharmGKB. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

-

Pritchard, J. F. (1992). Ondansetron metabolism and pharmacokinetics. Seminars in Oncology. [Link]

-

PubChem. (n.d.). Ondansetron. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (2005). ZOFRAN (ondansetron hydrochloride) Tablets ZOFRAN ODT (ondansetron) Orally Disintegrating Tablets ZOFRAN (ondansetron hydrochloride) Oral Solution. [Link]

-

Saynor, D. A., & Dixon, C. M. (1989). The metabolism of ondansetron. European Journal of Cancer & Clinical Oncology. [Link]

-

PubChem. (n.d.). 6-Hydroxyondansetron. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Discovery and Isolation of 6-Hydroxy Ondansetron

This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of 6-Hydroxy Ondansetron, a key metabolite of the widely used antiemetic drug, Ondansetron. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established methodologies with practical insights to facilitate a deeper understanding of metabolite analysis in pharmacology.

Introduction: The Imperative of Metabolite Profiling in Drug Development

Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist, primarily prescribed for the prevention of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[1][2] The clinical efficacy and safety of a drug are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of a parent drug into its various metabolites is a cornerstone of modern drug development, providing critical insights into pharmacokinetics, potential drug-drug interactions, and overall safety profiles.

The liver is the primary site of Ondansetron metabolism, where it undergoes extensive first-pass metabolism.[3][4] This process, primarily mediated by the cytochrome P-450 enzyme system (including CYP1A2, CYP2D6, and CYP3A4), leads to the formation of several hydroxylated metabolites.[1][2][3] While 7-hydroxyondansetron and 8-hydroxyondansetron are the predominant metabolites, the identification and characterization of minor metabolites such as this compound are crucial for a complete understanding of the drug's disposition.[1][3][4]

This guide will delve into the scientific journey of identifying and isolating this compound, from its initial discovery within the metabolic profile of Ondansetron to the advanced analytical techniques employed for its purification and structural elucidation.

Discovery of this compound: A Metabolic Unveiling

The discovery of this compound was not a singular event but rather an outcome of comprehensive metabolic studies on Ondansetron. Early investigations into the pharmacokinetics of Ondansetron revealed that the drug is extensively metabolized, with less than 5% of the parent compound excreted unchanged in the urine.[1] This pointed towards significant hepatic biotransformation.

The primary metabolic pathway for Ondansetron is hydroxylation of the indole ring, leading to the formation of 6-, 7-, and 8-hydroxy metabolites.[3][4] These hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfate before excretion.[3][4] While 8-hydroxy ondansetron is the major metabolite, followed by 7-hydroxy ondansetron, this compound is formed in smaller quantities.[1] The identification of these metabolites was made possible through the use of advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

The Metabolic Pathway of Ondansetron

The biotransformation of Ondansetron to this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This enzymatic process is catalyzed by cytochrome P450 isoenzymes in the liver.

Isolation and Purification of this compound

The isolation of this compound from a complex biological matrix or a synthetic reaction mixture requires robust and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and purification of Ondansetron and its metabolites.

High-Performance Liquid Chromatography (HPLC) Methodology

The choice of HPLC column, mobile phase, and detector is critical for achieving optimal separation of this compound from the parent drug and other metabolites. Reversed-phase HPLC is the most common approach.

Table 1: Typical HPLC Parameters for the Separation of Ondansetron and its Metabolites

| Parameter | Recommended Conditions | Rationale |

| Column | C18 column (e.g., Waters Xterra C18, 150 mm × 4.6 mm, 3.5 µm)[5] | Provides excellent separation for hydrophobic compounds like Ondansetron and its metabolites. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[5] | Allows for the efficient separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Ensures good peak shape and resolution. |

| Detection | UV detection at approximately 218 nm or 284 nm[5][6] or Mass Spectrometry (MS) | UV provides good sensitivity for these compounds. MS offers higher selectivity and structural information. |

| Injection Volume | 10 - 20 µL | A standard volume for analytical HPLC. |

Experimental Protocol: Isolation of this compound from a Sample Matrix

The following protocol outlines a general procedure for the isolation of this compound for analytical purposes.

Step 1: Sample Preparation

-

For Biological Samples (Plasma/Urine): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be subjected to solid-phase extraction (SPE) for further cleanup and concentration of the analytes.

-

For Synthetic Mixtures: Dissolve the crude reaction mixture in a suitable solvent (e.g., the initial mobile phase composition).

Step 2: HPLC Separation

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample onto the C18 column.

-

Run the gradient elution program to separate the components. Ondansetron, being more hydrophobic, will typically have a longer retention time than its hydroxylated metabolites.

-

Monitor the elution profile using a UV detector or a mass spectrometer.

Step 3: Fraction Collection

-

If purification is the goal, use a fraction collector to collect the eluent corresponding to the peak of this compound.

Step 4: Purity Analysis

-

Analyze the collected fraction by HPLC-UV or LC-MS to confirm its purity.

Structural Elucidation and Characterization

Once isolated, the definitive identification of this compound requires structural elucidation using spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. Commercially available reference standards for this compound provide comprehensive characterization data, including HPLC, Mass Spectrometry, ¹H NMR, and FT-IR.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected monoisotopic mass is approximately 309.1477 g/mol .[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, can provide structural information to confirm the position of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and confirm the precise location of the hydroxyl group on the carbazole ring. While specific NMR data for this compound is available upon request from commercial suppliers, assignments for Ondansetron and other novel metabolites have been published, providing a basis for comparison.[9][10]

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Data | Reference |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ ion at m/z ~309.1550 | [8] |

| ¹H NMR Spectroscopy | Aromatic proton signals will show a shift and splitting pattern consistent with hydroxylation at the 6-position of the carbazole ring. | [7][9] |

| ¹³C NMR Spectroscopy | The carbon atom attached to the hydroxyl group will exhibit a significant downfield shift. | [7][9] |

Conclusion and Future Perspectives

The discovery and isolation of this compound, though a minor metabolite, exemplify the rigorous process of drug metabolism studies. The application of advanced analytical techniques such as HPLC, LC-MS, and NMR has been instrumental in its identification and characterization. A thorough understanding of all metabolites, regardless of their concentration, is paramount for a comprehensive safety and efficacy assessment of any pharmaceutical compound.

Future research may focus on the potential pharmacological activity of this compound and its contribution, if any, to the overall clinical effect of Ondansetron. Further investigation into the specific roles of different CYP450 enzymes in its formation could also provide valuable insights for predicting drug-drug interactions.

References

-

Ondansetron - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Musshoff, F., Madea, B., Stüber, F., & Stamer, U. M. (2010). Enantioselective Determination of Ondansetron and 8-hydroxyondansetron in Human Plasma From Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 34(9), 581–586. [Link]

-

Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]

-

THE LIQUID CHROMATOGRAPHIC ASSAY OF ONDANSETRON HYDROCHLORIDE AND ITS IMPURITIES USING A NEW STATIONARY PHASE. (n.d.). Farmacia Journal. Retrieved January 12, 2026, from [Link]

-

Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. (2014). RJPBCS. Retrieved January 12, 2026, from [Link]2].pdf

-

Ondansetron — Knowledge Hub - Genomics Education Programme. (n.d.). Retrieved January 12, 2026, from [Link]

-

HPLC Methods for analysis of Ondansetron - HELIX Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound | CAS 110708-17-3 - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound (HCl Salt) - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ondansetron metabolism and pharmacokinetics. (1994). PubMed. Retrieved January 12, 2026, from [Link]

-

PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. (2018). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

A Review on various analytical methodology for Ondansetron. (2022). NewBioWorld. Retrieved January 12, 2026, from [Link]

-

Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry. (2010). ClinPGx. Retrieved January 12, 2026, from [Link]

-

Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. (2010). Oxford Academic. Retrieved January 12, 2026, from [Link]

-

6-Hydroxyondansetron | C18H19N3O2 | CID 20152440 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. (2021). Retrieved January 12, 2026, from [Link]

-

Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Analytical methods for the determination of Ondansetron. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ondansetron | C18H19N3O | CID 4595 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

6-HYDROXYONDANSETRON - gsrs. (n.d.). Retrieved January 12, 2026, from [Link]

- CN102796082A - Method for synthesizing ondansetron hydrochloride related substance B - Google Patents. (n.d.).

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005035). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers. (2006). PubMed. Retrieved January 12, 2026, from [Link]

-

Journal of Drug Delivery and Therapeutics Analytical Method Development and Validation of Ondansetron and Telmisartan in Tablet. (2022). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. veeprho.com [veeprho.com]

- 8. 6-Hydroxyondansetron | C18H19N3O2 | CID 20152440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Hydroxyondansetron in Ondansetron Metabolism: A Technical Guide

Abstract

Ondansetron, a cornerstone antiemetic of the 5-HT3 receptor antagonist class, undergoes extensive hepatic biotransformation, critical for its clearance and clinical efficacy. While its metabolism to 7-hydroxyondansetron and 8-hydroxyondansetron is well-documented, the 6-hydroxylation pathway represents a lesser-known, yet integral, component of its metabolic profile. This technical guide provides an in-depth examination of the role of 6-hydroxyondansetron, from its enzymatic formation via cytochrome P450, through its subsequent Phase II conjugation, to the experimental systems used for its characterization. We will dissect the causality behind experimental choices, present detailed methodologies for in vitro analysis, and discuss the broader clinical context of this metabolic route. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ondansetron's metabolic fate.

Section 1: The Metabolic Landscape of Ondansetron

Ondansetron is cleared almost exclusively through hepatic metabolism (>95%), with less than 10% of the parent drug excreted unchanged in the urine.[1][2] The metabolism is a sequential, two-phase process designed to convert the lipophilic parent drug into water-soluble, excretable derivatives.

-

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation. For ondansetron, the principal Phase I reaction is aromatic hydroxylation of the indole ring, which can occur at the 6, 7, or 8 positions.[3][4] This step is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the 7- and 8-hydroxylation pathways are predominant, the formation of 6-hydroxyondansetron is a consistent, albeit minor, route.[1][5]

-

Phase II Metabolism: Following hydroxylation, the newly formed hydroxyl group on 6-hydroxyondansetron serves as an active site for conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules (glucuronic acid, sulfate) to the metabolite.[3][4] This significantly increases the molecule's water solubility, preparing it for efficient renal and biliary excretion. These conjugated metabolites are generally considered pharmacologically inactive.[6]

The overall metabolic cascade ensures efficient clearance and detoxification of ondansetron.

Figure 1: Overall metabolic pathway of Ondansetron.

Section 2: Formation of 6-Hydroxyondansetron (Phase I)

The generation of 6-hydroxyondansetron is a critical initial step, governed entirely by the cytochrome P450 system.

Catalytic Role of Cytochrome P450 Isozymes

The metabolism of ondansetron is a prime example of multi-enzyme catalysis, which provides redundancy and robustness to its clearance, limiting the impact of drug-drug interactions or genetic polymorphisms affecting a single enzyme.[7] In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified key contributors:

-

CYP3A4: Plays a predominant role in the overall turnover of the parent drug.[8]

-

CYP1A2: Appears to be the primary mediator for the formation of the major metabolites, 7- and 8-hydroxyondansetron.[3][4]

-

CYP2D6: Contributes to a lesser extent, mediating approximately 30% of total ondansetron hydroxylation.[3][4]

-

CYP1A1: Also capable of metabolizing ondansetron.[7]

While the specific contributions of each isozyme to the formation of 6-hydroxyondansetron are not as clearly delineated as for the major metabolites, it is understood to be a product of this enzymatic consortium. The minor role of this pathway suggests it may result from a lower binding affinity or less favorable orientation of ondansetron within the active sites of the dominant enzymes.[9][10]

Figure 2: Generalized catalytic cycle of Cytochrome P450 enzymes.

Enzyme Kinetics

Precise kinetic parameters (Km, Vmax) for the formation of 6-hydroxyondansetron are not extensively reported, likely due to its low formation rate making accurate quantification challenging compared to the more abundant metabolites. However, the overall metabolism follows Michaelis-Menten kinetics, though complex kinetics can arise from multi-substrate binding.[11] The low yield (<5%) of 6-hydroxyondansetron suggests a high Km (low affinity) or low Vmax (low catalytic turnover) for this specific reaction compared to the 7- and 8-hydroxylation pathways.

| Parameter | Description | Typical Value (Overall Ondansetron Metabolism) |

| Km (μM) | Michaelis constant; substrate concentration at half-maximal velocity. | Varies by CYP isozyme; generally in the low micromolar range. |

| Vmax | Maximum reaction velocity. | Dependent on enzyme concentration and specific isozyme. |

| CLint (μL/min/mg) | Intrinsic clearance (Vmax/Km); measure of metabolic efficiency. | Varies; used to predict in vivo hepatic clearance. |

Table 1: Key Kinetic Parameters in Drug Metabolism Studies.

Section 3: Conjugation and Elimination of 6-Hydroxyondansetron (Phase II)

Once formed, 6-hydroxyondansetron is rapidly conjugated, primarily through glucuronidation and sulfation, rendering it inactive and facilitating its excretion.

Glucuronidation Pathway

Glucuronidation is a high-capacity pathway that attaches glucuronic acid to the metabolite. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located within the endoplasmic reticulum of liver cells.[12][13]

-

Cofactor: Uridine diphosphate glucuronic acid (UDPGA) serves as the activated form of glucuronic acid.

-

Mechanism: A UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the 6-hydroxyl group of 6-hydroxyondansetron, forming an O-glucuronide conjugate.[14]

-

Key Isoforms: The human UGT superfamily includes multiple isoforms (e.g., UGT1A and UGT2B families) with overlapping substrate specificities. While specific isoforms for 6-hydroxyondansetron are not definitively identified, UGT1A1, UGT1A9, and others are known to be highly active in hepatic drug conjugation.[15][16]

Sulfation Pathway

Sulfation is a lower-capacity, high-affinity pathway that attaches a sulfonate group. This is catalyzed by cytosolic sulfotransferases (SULTs).

-

Cofactor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate donor.

-

Mechanism: A SULT enzyme transfers the sulfonate group from PAPS to the 6-hydroxyl group, forming a sulfate ester.

-

Key Isoforms: Hepatic SULTs, such as those from the SULT1A family (e.g., SULT1A1), are responsible for the sulfation of many phenolic drugs and metabolites.[17]

Figure 3: Phase II conjugation pathways for 6-Hydroxyondansetron.

Section 4: Experimental Methodologies

Characterizing the formation of 6-hydroxyondansetron requires robust in vitro systems that can accurately model hepatic metabolism. The choice of system is driven by the specific question being asked—from identifying potential pathways to pinpointing specific enzymatic contributors.

Workflow for In Vitro Metabolism Analysis

The general workflow involves incubation of the parent drug with an enzyme source, quenching the reaction, and analyzing the resulting mixture for metabolite formation.

Figure 4: General experimental workflow for in vitro metabolism studies.

Protocol 1: Human Liver Microsome (HLM) Assay

This assay is the gold standard for assessing overall hepatic Phase I metabolism and determining intrinsic clearance.

-

Objective: To measure the rate of 6-hydroxyondansetron formation from ondansetron in a pooled human liver microsomal preparation.

-

Rationale: HLMs contain a full complement of CYP enzymes, providing a physiologically relevant in vitro system.[18][19] Pooled microsomes average out inter-individual variability.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution in buffer containing: 3.3 mM MgCl₂, 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.[18]

-

Prepare a 10 mM stock solution of ondansetron in DMSO, then dilute in buffer to a working concentration (e.g., 100 µM).

-

-

Incubation Setup (in triplicate):

-

In a microcentrifuge tube, add phosphate buffer.

-

Add pooled HLM to a final concentration of 0.5 mg/mL.

-

Add ondansetron to a final concentration of 1 µM.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Reaction Initiation and Time Points:

-

Initiate the reaction by adding the pre-warmed NADPH-regenerating system solution.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Immediately add the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated ondansetron metabolite).

-

Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

-

-

Analysis:

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

-

Protocol 2: Recombinant Human CYP Enzyme Assay

This assay is used for reaction phenotyping—identifying which specific CYP isozyme is responsible for a given metabolic reaction.

-

Objective: To determine which CYP isozyme(s) (e.g., CYP3A4, CYP1A2, CYP2D6) catalyze the formation of 6-hydroxyondansetron.

-

Rationale: Using individual, recombinantly expressed enzymes allows for the unambiguous assignment of catalytic activity, which is impossible in complex mixtures like HLM.[20][21]

-

Methodology:

-

Setup: Prepare separate incubation mixtures for each recombinant CYP isozyme being tested (commercially available, often co-expressed with NADPH-P450 reductase).

-

Incubation: The procedure is similar to the HLM assay, but instead of HLM, add a specific amount of recombinant enzyme (e.g., 10-50 pmol/mL).

-

Analysis: Compare the amount of 6-hydroxyondansetron formed by each isozyme. The isozyme producing the highest quantity of the metabolite is identified as the primary catalyst for that pathway.

-

Section 5: Analytical Techniques for Quantification

Accurate quantification of low-abundance metabolites like 6-hydroxyondansetron requires highly sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique.

-

Principle: HPLC separates the components of a complex mixture (parent drug and metabolites) based on their physicochemical properties (e.g., polarity). The mass spectrometer then detects and quantifies these separated components based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[2][22]

-

Causality: The chromatographic separation (the "LC" part) is essential to resolve isomeric metabolites (6-, 7-, and 8-hydroxyondansetron), which have identical masses and cannot be distinguished by mass spectrometry alone. Tandem mass spectrometry (the "MS/MS" part) provides exquisite sensitivity and selectivity by monitoring a specific fragmentation reaction (a "transition") for the molecule of interest, filtering out background noise.

| Parameter | Example Condition | Rationale |

| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates nonpolar to moderately polar compounds effectively. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient positive-mode ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute compounds from the C18 column. |

| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to separate the parent drug from its more polar metabolites in a single run. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ondansetron and its metabolites contain basic nitrogen atoms that are readily protonated. |

| MS/MS Transition | Parent Ion (Q1) -> Fragment Ion (Q3) | Highly specific for each analyte, ensuring accurate quantification. |

Table 2: Representative HPLC-MS/MS Parameters for Ondansetron Metabolite Analysis.[2]

Section 6: Clinical and Pharmacogenetic Considerations

The formation of 6-hydroxyondansetron, while a minor pathway, is part of a broader metabolic system with important clinical implications.

-

Low Risk of Metabolic Drug-Drug Interactions (mDDIs): The fact that ondansetron is metabolized by multiple CYP enzymes is a key safety feature.[7] If a co-administered drug inhibits one pathway (e.g., a strong CYP3A4 inhibitor like ketoconazole), other enzymes (like CYP1A2 and CYP2D6) can compensate, ensuring ondansetron is still cleared effectively. This makes clinically significant interactions via the inhibition of a single enzyme unlikely.

-

Pharmacogenetics: The gene for CYP2D6 is highly polymorphic, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid). While CYP2D6 is not the dominant enzyme for ondansetron, ultrarapid metabolizers may clear the drug faster, potentially reducing exposure and efficacy.[4] This primarily affects the overall clearance rather than specifically shifting metabolism towards or away from the 6-hydroxylation pathway. The impact of CYP2D6 status on ondansetron pharmacokinetics is considered relatively minor.[8]

-

Contribution in Special Populations: In patients with severe hepatic impairment, overall clearance of ondansetron is significantly reduced.[5][6] In such scenarios, the relative contribution of all metabolic pathways, including minor ones, may be altered, but the primary clinical concern remains the reduced overall clearance of the parent drug.

Conclusion

6-Hydroxyondansetron is a minor but integral metabolite in the biotransformation of ondansetron. Its formation via the multi-enzyme cytochrome P450 system and subsequent rapid conjugation via UGTs and SULTs exemplifies a classic hepatic drug clearance pathway. While not a major contributor to the overall clearance rate, its presence is a testament to the promiscuity and redundancy of the human drug metabolism machinery. Understanding this pathway, alongside the major routes of 7- and 8-hydroxylation, provides a complete picture of ondansetron's metabolic fate. The experimental and analytical methodologies detailed herein provide a robust framework for scientists to investigate such pathways, contributing to the development of safer and more effective therapeutics.

References

-

Huddart, R., Altman, R. B., & Klein, T. E. (2019). PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 29(4), 91. Available at: [Link]

-

Pritchard, J. F. (1992). Ondansetron metabolism and pharmacokinetics. Seminars in oncology, 19(4 Suppl 10), 9-15. Available at: [Link]

-

Dixon, C. M., Colthup, P. V., Serabjit-Singh, C. J., Kerr, B. M., Boehlert, C. C., Park, G. R., & Tarbit, M. H. (1995). Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans. Drug metabolism and disposition: the biological fate of chemicals, 23(11), 1225-1230. Available at: [Link]

-

Preuss, C. V., & George, M. (2023). Ondansetron. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Cios, A., Cieślak, M., Szemraj, J., & Wyrwicz, L. S. (2010). An evaluation of ondansetron binding interactions with human cytochrome P450 enzymes CYP3A4 and CYP2D6. Drug metabolism letters, 4(1), 25-30. Available at: [Link]

-

PharmGKB. (n.d.). Ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. PharmGKB. Available at: [Link]

-

Al-Ghaferi, N., Al-Kharusi, A., Al-Hinai, M., Al-Sabri, S., Al-Harrasi, A., & Al-Azri, M. (2023). A Physiologically Based Pharmacokinetic Model to Predict Systemic Ondansetron Concentration in Liver Cirrhosis Patients. Pharmaceuticals, 16(12), 1709. Available at: [Link]

-

Duan, M., Qin, L., Zhong, D., & Zhang, P. (2018). Identification of novel ondansetron metabolites using LC/MSn and NMR. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1095, 138-141. Available at: [Link]

-

Sayram, G. (1990). The metabolism of ondansetron. European journal of cancer and clinical oncology, 26 Suppl 1, S36-S39. Available at: [Link]

-

PharmGKB. (2025). Annotation of FDA Label for ondansetron and CYP2D6. ClinPGx. Available at: [Link]

-

Jasińska-Gniadzik, J., Sapa, J., & Piekoszewski, W. (2022). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. Journal of pharmaceutical and biomedical analysis, 219, 114949. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

-

Modi, G., Velingkar, V. S., & Roy, K. (2010). An evaluation of ondansetron binding interactions with human cytochrome P450 enzymes CYP3A4 and CYP2D6. Drug metabolism letters, 4(1), 25-30. Available at: [Link]

-

Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Labs. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

-

Basha, M. M., et al. (2013). METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD. International Journal of PharmTech Research, 5(1), 86-93. Available at: [Link]

-

Soars, M. G., Grime, K., & Riley, R. J. (2007). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug metabolism and disposition: the biological fate of chemicals, 35(6), 869-875. Available at: [Link]

-

Saraya, R. E., Elhenawee, M., & Saleh, H. (2021). Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. Research Square. Available at: [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. Available at: [Link]

-

Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Molecules, 26(20), 6121. Available at: [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

-

Kumar, A., & Singh, A. (2021). A Review on various analytical methodology for Ondansetron. NewBioWorld, 1(1), 1-8. Available at: [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The international journal of biochemistry & cell biology, 45(6), 1121-1132. Available at: [Link]

-

Miyauchi, S., et al. (2018). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 9, 135. Available at: [Link]

-

Wikipedia. (n.d.). Glucuronosyltransferase. Available at: [Link]

-

Korzekwa, K. R., & Jones, J. P. (2022). Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. Drug metabolism and disposition: the biological fate of chemicals, 50(2), 115-125. Available at: [Link]

-

Shin, K. A., et al. (2014). In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. Drug metabolism and disposition, 42(11), 1833-1840. Available at: [Link]

-

Goren, A., et al. (2018). Characterization of follicular minoxidil sulfotransferase activity in a cohort of pattern hair loss patients from the Indian Subcontinent. Dermatologic therapy, 31(6), e12688. Available at: [Link]

-

Goren, A., et al. (2014). Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil in the treatment of female androgenetic alopecia. Dermatologic therapy, 27(4), 252-254. Available at: [Link]

-

Sharma, A., Goren, A., Dhurat, R., & Agrawal, S. (2019). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Dermatology and therapy, 9(1), 43-51. Available at: [Link]

-

Sar-Pomian, M., et al. (2024). Hair follicle sulfotransferase activity and effectiveness of oral minoxidil in androgenetic alopecia. Journal of Cosmetic Dermatology. Available at: [Link]

Sources

- 1. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. An evaluation of ondansetron binding interactions with human cytochrome P450 enzymes CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 15. xenotech.com [xenotech.com]

- 16. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. criver.com [criver.com]

- 21. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of novel ondansetron metabolites using LC/MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxy Ondansetron: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of 6-Hydroxy Ondansetron, a primary metabolite of the widely used antiemetic drug, Ondansetron. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, metabolic pathways, synthesis, analytical methodologies, and safety profile of this compound.

Introduction: The Significance of a Metabolite

Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist, pivotal in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its efficacy is intrinsically linked to its metabolism, a process that leads to the formation of several derivatives, including this compound. While the pharmacological activity of these metabolites is generally considered to be minimal compared to the parent drug, a thorough understanding of their characteristics is crucial for a complete pharmacokinetic and safety profile of Ondansetron.[3] this compound serves as a critical biomarker in metabolic studies and a reference standard in the quality control of Ondansetron formulations.[4]

Chemical Structure and Physicochemical Properties

This compound is structurally similar to its parent compound, with the addition of a hydroxyl group at the 6-position of the carbazole ring. This seemingly minor modification significantly alters its physicochemical properties.

IUPAC Name: 6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one[5]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉N₃O₂ | [5] |

| Molecular Weight | 309.36 g/mol | [6] |

| CAS Number | 110708-17-3 | [5] |

| Appearance | Off-White to Pale Brown Solid | [7] |

| Boiling Point (Predicted) | 602.4 ± 50.0 °C | [6] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 9.47 ± 0.40 | [7] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [6] |

Metabolic Fate of Ondansetron

Ondansetron is extensively metabolized in the liver, with less than 5% of the parent drug excreted unchanged.[8] The primary metabolic pathway is hydroxylation of the indole ring, followed by conjugation.

Metabolic Pathway Overview

Caption: Metabolic pathway of Ondansetron.

Hydroxylation is mediated by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4.[1][2] This multi-enzyme involvement means that the inhibition of a single CYP isozyme is unlikely to have a significant impact on the overall clearance of Ondansetron. Following hydroxylation, the resulting metabolites, including this compound, are rapidly conjugated with glucuronic acid or sulfate to form inactive, water-soluble compounds that are readily excreted.[2] While 7- and 8-hydroxyondansetron are the major hydroxylated metabolites, 6-hydroxyondansetron is formed in smaller amounts.[8] The rapid conjugation and subsequent elimination of these hydroxylated metabolites result in low plasma concentrations, and they are therefore considered to contribute little to the overall antiemetic effect of Ondansetron.[3]

Synthesis of this compound

As a commercially available reference standard, this compound is synthesized for analytical and research purposes. While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible route can be inferred from the known synthesis of Ondansetron and its analogues. A common strategy for synthesizing Ondansetron involves a multi-step process.[9][10] A potential adaptation for the synthesis of this compound would involve the use of a starting material already containing the hydroxyl group at the desired position, or the introduction of the hydroxyl group at a later stage, followed by the key steps of forming the carbazolone ring and adding the methylimidazole side chain.

Hypothetical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Analytical Characterization

The definitive identification and quantification of this compound necessitate the use of various analytical techniques. As a reference material, its purity and identity must be rigorously established.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of this compound. Assignments of chemical shifts can be confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC. While a specific spectrum for this compound is not publicly available, a published study on Ondansetron metabolites provides detailed assignments for similar compounds, which can serve as a valuable reference.[11]

Mass Spectrometry (MS): LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[12][13] In positive ion mode, the protonated molecule [M+H]⁺ is observed, and its fragmentation pattern in MS/MS provides structural information and allows for selective reaction monitoring (SRM) for quantification.

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule. The spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic (C=C) groups.[14][15]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound.[16][17][18]

A Representative HPLC Method Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3) and an organic modifier (e.g., methanol) in a ratio of 60:40 (v/v).[19]

-

Flow Rate: 0.8 mL/min.[19]

-

Detection: UV detection at 250 nm.[19]

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

Rationale for Method Parameters: The C18 stationary phase provides good retention for the relatively nonpolar carbazole core. The acidic mobile phase ensures the ionization of the basic nitrogen atoms, leading to better peak shape and retention. Methanol is a common organic modifier that provides adequate elution strength. UV detection at 250 nm is suitable for the chromophoric carbazole ring system.

Safety and Handling

As a chemical substance, this compound should be handled with appropriate precautions.

Safety Information Summary

| Hazard Statement | Precautionary Statement | Source |

| Toxic if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [20] |

| Causes serious eye damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [20] |

| Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. | [20] |

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling for comprehensive safety and disposal information.[20] While specific toxicity data for this compound is limited, the parent drug, Ondansetron, has been extensively studied and is generally well-tolerated.[21]

Conclusion

This compound, a minor but important metabolite of Ondansetron, plays a significant role in the comprehensive understanding of the parent drug's pharmacology. This guide has provided a detailed overview of its chemical structure, physicochemical properties, metabolic formation, synthesis, and analytical characterization. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

-

National Center for Biotechnology Information. Ondansetron - StatPearls. [Link]

-

PharmGKB. Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

PubMed. Ondansetron metabolism and pharmacokinetics. [Link]

-

Genomics Education Programme. Ondansetron — Knowledge Hub. [Link]

-

PubChem. Ondansetron. [Link]

-

Wikipedia. Ondansetron. [Link]

-

ResearchGate. FT-IR spectra of (A) ondansetron hydrochloride; (B) carbopol 940; (C)... [Link]

-

Bentham Science Publishers. Multi-platform synthesis of ondansetron featuring process intensification in flow. [Link]

-

PubMed. Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers. [Link]

-

ResearchGate. Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application. [Link]

-

PubMed Central. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. [Link]

-

ResearchGate. Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry. [Link]

-

Axios Research. This compound HCl. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005035). [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Ondansetron. [Link]

-

PubMed. Toxicity and side effects of ondansetron. [Link]

-

ResearchGate. (PDF) Multi-platform synthesis of ondansetron featuring process intensification in flow. [Link]

-

U.S. Food and Drug Administration. 020781Orig1s017. [Link]

-

International Journal of Pharmaceutical Erudition. Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form. [Link]

-

DrugFuture.com. Ondansetron. [Link]

-

Nanotechnology Perceptions. Stability Indicating RP-HPLC Method Development and Validation for Determination of Ondansetron in Bulk and Pharmaceutical Dosag. [Link]

-

ResearchGate. FTIR spectra of optimized formulation F6 ondansetron hydrochloride fast dissolving tablets. [Link]

-

PubMed. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. [Link]

- Google Patents.

-

National Institutes of Health. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. [Link]

-

KCDC. AN EFFICJENT PROCESS OF ONDANSETRON SYNTHESIS. [Link]

-

Farmacia. PHARMACY 207 DEVELOPMENT OF A NEW RP-HPLC METHOD FOR ONDANSETRON DETERMINATION IN INJECTABLE FORMULATIONS. [Link]

-

Indo American Journal of Pharmaceutical Sciences. PHARMACEUTICAL SCIENCES. [Link]

-

SEDICI. Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application. [Link]

-

Septa Pharmaceuticals Inc. PRODUCT MONOGRAPH Septa-Ondansetron. [Link]

-

ResearchGate. FT-IR spectra of (A) Ondansetron HCl (3481-3245.97 cm-1), (B) indion... [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Formulation of Ondansetron HCl Matrix Tablets with Microenvironmental pH Modifier for Improved Dissolution and Bioavailability. [Link]

-

Googleapis. WO 2006/046253 A1. [Link]

-

PubChem. 6-Hydroxyondansetron. [Link]

-

Journal of Drug Delivery and Therapeutics. FORMULATION OPTIMIZATION AND EVALUATION OF GASTRORETENTIVE TABLETS OF ONDANSETRON HCL. [Link]

-

PharmaCompass.com. Ondansetron, (R)-Isomer | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound HCl - CAS - 110708-17-3 (free base) | Axios Research [axios-research.com]

- 5. 6-Hydroxyondansetron | C18H19N3O2 | CID 20152440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 110708-17-3 [m.chemicalbook.com]

- 7. 110708-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jddtonline.info [jddtonline.info]

- 16. helixchrom.com [helixchrom.com]

- 17. ijpbs.com [ijpbs.com]

- 18. revmedchir.ro [revmedchir.ro]

- 19. iajps.com [iajps.com]

- 20. lgcstandards.com [lgcstandards.com]

- 21. Toxicity and side effects of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Ondansetron to 6-Hydroxy Ondansetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ondansetron, a potent 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[1][3] This guide provides a comprehensive technical overview of the in vitro methodologies used to investigate the metabolism of ondansetron, with a specific focus on the formation of its metabolite, 6-hydroxy ondansetron. We will delve into the enzymatic pathways, experimental protocols, and analytical techniques that are crucial for elucidating this metabolic transformation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of analogous therapeutic agents.

Introduction: The Clinical Significance and Metabolic Fate of Ondansetron

Ondansetron's therapeutic success is attributed to its selective antagonism of 5-HT3 receptors, which are key mediators of the vomiting reflex.[2][4] The drug undergoes extensive first-pass metabolism in the liver, with over 95% of its clearance being attributed to hepatic oxidative processes.[1][3] This metabolic conversion results in the formation of several hydroxylated metabolites, including 7-hydroxy ondansetron, 8-hydroxy ondansetron, and the focus of this guide, this compound.[1][5][6] While 7- and 8-hydroxy ondansetron are the major metabolites, understanding the formation of all metabolites, including the less predominant this compound, is critical for a complete metabolic profile and for assessing potential drug-drug interactions.[1][7]

The primary enzymatic players in ondansetron's metabolism belong to the cytochrome P450 (CYP) superfamily of enzymes.[1][2][8] Specifically, isoforms such as CYP1A2, CYP2D6, and CYP3A4 have been identified as key contributors to its hydroxylation.[1][2][4][8] The involvement of multiple CYP enzymes suggests a robust metabolic pathway, where the inhibition of a single enzyme may be compensated by others, thereby minimizing significant alterations in overall clearance.[2][4]

The Enzymatic Machinery: Cytochrome P450 Isoforms in 6-Hydroxylation

The biotransformation of ondansetron into this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This process is catalyzed by a consortium of cytochrome P450 enzymes.

Key CYP Isoforms Involved:

-

CYP3A4: This is a major enzyme in human liver and is known to play a predominant role in the overall metabolism of ondansetron.[4][5] Its broad substrate specificity makes it a likely candidate for the 6-hydroxylation pathway.

-

CYP1A2: Studies have shown the involvement of CYP1A2 in the formation of the major metabolites, 7- and 8-hydroxy ondansetron, particularly at therapeutically relevant concentrations.[7][8] Its role in 6-hydroxylation is also considered.

-

CYP2D6: While its role in overall ondansetron metabolism is considered minor compared to other isoforms, CYP2D6 is capable of metabolizing ondansetron and contributes to its hydroxylation.[2][8][9] Genetic variations in CYP2D6 can influence the metabolic profile of ondansetron.[2]

The interplay between these enzymes is complex and can be influenced by factors such as substrate concentration and the presence of co-administered drugs that may act as inhibitors or inducers of specific CYP isoforms.

Figure 1. Metabolic pathway of ondansetron to its hydroxylated metabolites.

In Vitro Experimental Systems for Studying Ondansetron Metabolism

A variety of in vitro systems are available to study drug metabolism, each with its own advantages and limitations.[10][11][12][13] The choice of system depends on the specific research question being addressed.

Subcellular Fractions

-

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[11] HLMs are a cost-effective and widely used tool for studying Phase I metabolism.

-

S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[11]

Cellular Systems

-

Primary Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a physiologically relevant environment.[10][11]

-

Hepatocyte-derived Cell Lines: While easier to culture and maintain than primary hepatocytes, these cell lines often have lower and more variable metabolic activity.[11]

Recombinant Enzyme Systems

-

Supersomes™: These are microsomes from insect cells that have been engineered to express a single, specific human CYP isoform. They are invaluable for identifying the specific enzymes responsible for a particular metabolic pathway.

Table 1: Comparison of In Vitro Metabolism Systems

| System | Advantages | Disadvantages |

| Human Liver Microsomes | High concentration of CYPs, cost-effective, well-characterized. | Lacks cytosolic enzymes and cofactors for Phase II reactions. |

| S9 Fraction | Contains both microsomal and cytosolic enzymes. | Lower concentration of CYPs compared to microsomes. |

| Primary Human Hepatocytes | "Gold standard," physiologically relevant, contains all enzymes and cofactors. | Limited availability, high cost, donor variability. |

| Recombinant Enzymes | Allows for the study of a single enzyme, high throughput. | Lacks the complexity of the cellular environment. |

Experimental Protocol: In Vitro Incubation for this compound Formation

The following is a generalized protocol for assessing the formation of this compound using human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (pooled from multiple donors)

-

Ondansetron hydrochloride

-

This compound analytical standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC or LC-MS/MS system

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Ondansetron (final concentration 1-100 µM, prepared in a suitable solvent like methanol or DMSO, with the final solvent concentration being less than 1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).

-

Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.

Control Experiments

-

No NADPH: To confirm that the metabolism is NADPH-dependent (a hallmark of CYP-mediated reactions).

-

No Microsomes: To rule out non-enzymatic degradation of ondansetron.

-

Heat-inactivated Microsomes: To further confirm the enzymatic nature of the reaction.

Figure 2. Experimental workflow for in vitro ondansetron metabolism.

Analytical Techniques for Metabolite Identification and Quantification

The accurate identification and quantification of this compound are paramount for reliable metabolic profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust method for separating and quantifying ondansetron and its metabolites.[14][15] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for metabolite identification and quantification, especially for low-abundance metabolites like this compound.[16] The use of techniques like selected reaction monitoring (SRM) allows for highly specific and sensitive detection.

Table 2: Analytical Method Comparison

| Technique | Advantages | Disadvantages |

| HPLC-UV | Robust, widely available, relatively inexpensive. | Lower sensitivity and selectivity compared to LC-MS/MS. |

| LC-MS/MS | High sensitivity, high selectivity, structural information. | Higher cost, more complex instrumentation. |

Conclusion and Future Directions

The in vitro study of ondansetron metabolism, particularly the formation of this compound, provides invaluable insights into its pharmacokinetic behavior. A thorough understanding of the enzymes involved and the factors that can influence their activity is crucial for predicting potential drug-drug interactions and for ensuring the safe and effective use of this important antiemetic agent. Future research may focus on developing more predictive in vitro models that can better recapitulate the complexities of the in vivo environment, further refining our ability to extrapolate in vitro data to clinical outcomes.

References

-

Dixon, C. M., et al. (1995). Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans. Drug Metabolism and Disposition, 23(11), 1225-1230. [Link]

-